ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate

Medicinal Chemistry Physicochemical Property Optimization Bioisostere Design

Medicinal chemists often face solubility-limited failures when replacing gem-dimethyl motifs. Ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate solves this via the validated oxetane bioisostere strategy-class-level data show aqueous solubility gains of 4- to >4000-fold with pKa reductions up to 3 units. The para-fluorophenyl substitution gives a distinct electronic profile (calc. LogP 2.00, TPSA 35.53) versus the 3-fluoro isomer (CAS 2120506-61-6), crucial for SAR campaigns. Supplied at 98% purity for immediate integration into medicinal chemistry workflows and synthetic methodology development.

Molecular Formula C12H13FO3
Molecular Weight 224.23 g/mol
CAS No. 2116554-01-7
Cat. No. B6604571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(4-fluorophenyl)oxetane-2-carboxylate
CAS2116554-01-7
Molecular FormulaC12H13FO3
Molecular Weight224.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCO1)C2=CC=C(C=C2)F
InChIInChI=1S/C12H13FO3/c1-2-15-11(14)12(7-8-16-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
InChIKeyNTZVPJWDMDIGPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate: Physicochemical Profile


Ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate (CAS 2116554-01-7), with molecular formula C12H13FO3 and molecular weight 224.23, is a heterocyclic building block belonging to the 2-substituted oxetane class . The compound combines a strained oxetane ring with a 4-fluorophenyl substituent and an ethyl carboxylate ester moiety . Oxetanes are established bioisosteres for carbonyl and gem-dimethyl groups, capable of modulating aqueous solubility by factors of 4 to over 4000 when replacing gem-dimethyl groups [1][2]. The compound exhibits a calculated LogP of 2.00 and TPSA of 35.53, positioning it as a moderately lipophilic, hydrogen-bond accepting scaffold . The target compound is supplied as a research-grade intermediate with 98% purity .

Compound Class 2,2-disubstituted oxetane building block with 4-fluorophenyl and ethyl ester substituents
Workflow Fit Medicinal chemistry SAR and bioisostere replacement studies requiring a congested quaternary center
Selection Logic Para-fluorophenyl pattern for distinct electronic and steric profiles vs meta- or 3-substituted oxetane analogs
Form Context Research-grade intermediate with reported 98% purity; class-level solubility and pKa modulation data support context-dependent property tuning

Substitution Specificity and Risks


Substituting ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate with closely related analogs introduces non-linear changes in physicochemical and reactivity profiles that cannot be predicted from structural similarity alone. Fluorination position (4- vs 3-substitution) alters electronic distribution, hydrogen-bonding capacity, and metabolic stability, with para-substitution providing distinct advantages in target engagement and clearance profiles [1]. The oxetane ring itself is not a passive scaffold; the C2-position of the oxetane bears an ester and aryl group in a congested quaternary center, conferring unique steric and electronic properties distinct from 3-substituted oxetane analogs [2]. Class-level data indicate that oxetane incorporation can increase aqueous solubility from 4-fold to over 4000-fold and can decrease pKa by up to three units depending on structural context [3][4]. The magnitude of these effects is exquisitely sensitive to the specific substitution pattern, making generic substitution a high-risk proposition for SAR and property optimization campaigns.

Target
4-Fluorophenyl
Potential Substitute
3-Fluorophenyl
Positional fluorination shift may alter electronic distribution and hydrogen-bonding capacity; class-level pKa decreases of up to 3 units reported with specific substitution patterns
Target
C2-Quaternary Oxetane
Potential Substitute
C3-Substituted Oxetane
C2 congested quaternary center provides distinct steric and electronic environment; synthetic derivatization pathways and solubility modulation profiles may not transfer directly
Target
2,2-Disubstituted Core
Potential Substitute
Generic Oxetane Analog
Class-level solubility increases of 4- to >4000-fold upon oxetane replacement are exquisitely sensitive to substitution pattern; generic substitution may shift property outcomes unpredictably

Differentiation Evidence vs Analogs


Para-Fluorophenyl vs Meta-Fluorophenyl Substitution

Ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate exhibits a calculated LogP of 2.00 and TPSA of 35.53, which distinguishes it from the 3-fluorophenyl positional isomer (ethyl 2-(3-fluorophenyl)oxetane-2-carboxylate, CAS 2120506-61-6) . Fluorination at the 4-position alters electronic distribution and hydrogen-bonding capacity relative to 3-substitution, with established class-level data demonstrating that fluorination of oxetane derivatives can decrease pKa by up to three units depending on the specific substitution pattern and structural context [1].

Para-F vs Meta-F Substitution
Class-level inference
Target: LogP 2.00, TPSA 35.53 (4-fluorophenyl). Comparator: 3-fluorophenyl isomer (CAS 2120506-61-6). Class-level fluorinated oxetane data: pKa decrease of up to 3 units reported.
Supports distinct electronic profile tuning via para-substitution
Calculated parameters; class-level pKa shift data from 3,3-disubstituted oxetane studies
Medicinal Chemistry Physicochemical Property Optimization Bioisostere Design

2-Substituted vs 3-Substituted Oxetane Core

Ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate features a 2,2-disubstituted oxetane core, where the C2-position bears both an ester and a 4-fluorophenyl group, creating a congested quaternary center . This differs fundamentally from 3-substituted oxetane analogs such as 3-(4-fluorophenyl)oxetane (CAS 921193-56-8) [1]. The synthetic methodology for 2-aryl oxetane-2-carboxylates has been demonstrated through visible-light-mediated photoredox hydrodecarboxylation of 2-aryl oxetane-2-carboxylic acids, enabling access to oxetane products without the challenges of traditional UV-light-mediated Paternò-Büchi reactions [2]. Recent advances in formal Paternò-Büchi reactivity via vinyl thianthrenium salts further expand accessible 2,2'-disubstituted oxetane chemical space [3].

C2 vs C3 Oxetane Core
Cross-study comparable
Target: 2,2-disubstituted oxetane with congested C2 quaternary center. Comparator: 3-(4-fluorophenyl)oxetane (CAS 921193-56-8). Synthetic access via visible-light photoredox decarboxylation or formal Paternò-Büchi reactivity.
C2 regiochemistry enables distinct synthetic derivatization pathways
Synthetic methodology comparison; class-level solubility data: 4- to >4000-fold increase
Organic Synthesis Oxetane Chemistry Building Block Diversity

Oxetane as Carbonyl Bioisostere

The oxetane ring in ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate functions as a bioisostere for carbonyl groups [1]. Class-level evidence from seminal studies demonstrates that replacing a gem-dimethyl group with an oxetane increases aqueous solubility by a factor of 4 to more than 4000, while simultaneously reducing the rate of metabolic degradation in most cases [2]. Oxetanes have been validated as effective carbonyl isosteres in polyketide synthase substrate mimics and as amide bioisosteres, with ten oxetane analogues of bioactive benzamides and marketed drugs successfully prepared via defluorosulfonylative coupling [3][4]. The 2-carboxylate ethyl ester moiety provides an additional synthetic handle for further functionalization.

Oxetane Carbonyl Bioisostere
Class-level inference
Oxetane replacement of gem-dimethyl increases aqueous solubility 4- to >4000-fold; metabolic degradation rate reduced in most cases. Validated as carbonyl and amide bioisostere.
Supports solubility and metabolic stability optimization via oxetane scaffold
Class-level medicinal chemistry data; context-dependent outcomes
Drug Discovery Bioisosteric Replacement Pharmacokinetic Optimization

Validated Application Scenarios


Physicochemical Optimization in Lead Series

Medicinal chemists can utilize ethyl 2-(4-fluorophenyl)oxetane-2-carboxylate as a building block to introduce a 4-fluorophenyl-substituted oxetane motif with calculated LogP of 2.00 and TPSA of 35.53 . The specific para-fluorophenyl substitution pattern provides a distinct physicochemical profile compared to the 3-fluoro positional isomer (CAS 2120506-61-6), enabling precise modulation of lipophilicity and hydrogen-bonding capacity . Class-level evidence indicates that fluorination of oxetane derivatives can decrease pKa by up to three units depending on structural context [1].

Carbonyl Bioisostere for Solubility and Stability

This compound serves as a precursor for incorporating oxetane-based carbonyl bioisosteres into drug candidates. Class-level data demonstrate that replacing a gem-dimethyl group with an oxetane increases aqueous solubility by a factor of 4 to over 4000 while reducing metabolic degradation rates in most cases [2]. The oxetane ring has been validated as an effective carbonyl isostere in polyketide synthase substrate mimics and as an amide bioisostere in benzamide analogs [3][4].

Synthetic Methodology for 2,2-Disubstituted Oxetanes

The 2,2-disubstituted oxetane architecture of this compound, featuring a congested quaternary C2 center bearing both ester and 4-fluorophenyl groups, makes it a valuable substrate for developing and validating synthetic methodologies . Recent advances in visible-light-mediated photoredox hydrodecarboxylation of 2-aryl oxetane-2-carboxylic acids and formal Paternò-Büchi reactivity via vinyl thianthrenium salts highlight the expanding synthetic toolkit for accessing this structural class [5][6].

Application
Selection Property
Validation Focus
Physicochemical optimization in lead series
Para-fluorophenyl substitution pattern with reported LogP and TPSA profile
Lipophilicity and hydrogen-bonding modulation vs 3-fluoro isomer
Carbonyl bioisostere for solubility and stability
Oxetane core as reported solubility-enhancing and metabolic-stability motif
Context-dependent solubility and metabolic degradation rate review
Synthetic methodology for 2,2-disubstituted oxetanes
C2 quaternary center with ester and 4-fluorophenyl groups
Photoredox decarboxylation and formal Paternò-Büchi reactivity scope

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18 linked technical documents
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